MK-0773 -

MK-0773

Catalog Number: EVT-8215029
CAS Number:
Molecular Formula: C27H34FN5O2
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MK-0773, also known as PF-05314882, is a selective androgen receptor modulator (SARM) that has gained attention for its potential therapeutic applications, particularly in the treatment of conditions such as sarcopenia and muscle wasting. This compound is characterized by its ability to selectively activate androgen receptors in specific tissues, leading to anabolic effects without the undesirable side effects commonly associated with traditional anabolic steroids.

Source and Classification

MK-0773 is classified under the category of selective androgen receptor modulators. It was developed by Pfizer as part of a broader initiative to create compounds that could provide the benefits of anabolic steroids while minimizing their adverse effects. The compound's molecular formula is C27H34FN5O2C_{27}H_{34}FN_{5}O_{2}, and it has a molecular weight of 479.6 g/mol. The chemical structure features a unique 4-aza-steroidal backbone, which contributes to its selective activity on androgen receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-0773 involves several intricate steps, including the formation of an imidazo[4,5-b]pyridine ring and the attachment of a steroidal backbone. While specific synthetic routes are proprietary, it is known that the process includes:

  • Fluorination: Introduction of fluorine atoms into the molecular structure.
  • Methylation: Addition of methyl groups to enhance biological activity.
  • Formation of Carboxamide Group: This functional group plays a critical role in the compound's pharmacological properties.

These steps are executed through organic reactions that may involve various reagents and catalysts to yield the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of MK-0773 can be described as follows:

  • Molecular Formula: C27H34FN5O2C_{27}H_{34}FN_{5}O_{2}
  • Molecular Weight: 479.6 g/mol
  • CAS Number: 606101-58-0

The compound's structure includes a fluorine atom, which is crucial for its biological activity, and a complex steroidal framework that allows for selective interaction with androgen receptors. The presence of nitrogen in the 4-aza-steroid structure further enhances its binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

MK-0773 undergoes various chemical reactions that can modify its structure and influence its pharmacological properties:

  • Oxidation: Leads to the formation of hydroxylated metabolites, which can affect bioavailability and metabolism.
  • Reduction: Alters functional groups on the steroidal backbone, potentially changing its activity.
  • Substitution: Can occur at either the imidazo[4,5-b]pyridine ring or the steroidal backbone, allowing for further derivatization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Mechanism of Action

Process and Data

MK-0773 functions primarily through selective activation of androgen receptors in target tissues. It exhibits a bimodal activation profile, meaning it can induce anabolic effects in muscle and bone while minimizing androgenic side effects in reproductive tissues. This selectivity is attributed to differential recruitment of coactivators and corepressors depending on the tissue type:

  1. Anabolic Effects: Increases muscle mass and bone density by activating specific signaling pathways associated with growth.
  2. Reduced Side Effects: Limits activation in tissues like the prostate or sebaceous glands, thus reducing risks such as virilization or prostate enlargement .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK-0773 possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions has been studied to ensure efficacy during storage and application.

These properties are essential for determining the compound's suitability for clinical use and formulation development .

Applications

Scientific Uses

MK-0773 has been investigated for various therapeutic applications:

  1. Sarcopenia Treatment: Clinical trials have demonstrated its potential to improve muscle strength and mass in elderly populations suffering from sarcopenia.
  2. Muscle Wasting Disorders: Its anabolic properties make it a candidate for treating muscle wasting associated with chronic diseases.
  3. Bone Health: By promoting bone formation without significant androgenic side effects, MK-0773 may be beneficial in preventing osteoporosis.

Research continues to explore additional applications within sports medicine and age-related muscle degeneration .

Discovery and Development of MK-0773

Historical Context of Selective Androgen Receptor Modulators (SARMs)

The therapeutic application of steroidal androgens has been historically constrained by their pleiotropic physiological effects, particularly virilization in females and prostate stimulation in males. Conventional anabolic steroids like testosterone and dihydrotestosterone (DHT) activate androgen receptor signaling ubiquitously, resulting in undesirable effects that limit clinical utility for anabolic conditions such as sarcopenia and osteoporosis [1] [9]. This limitation catalyzed efforts to develop tissue-selective androgen receptor modulators (SARMs) that dissociate anabolic from androgenic effects.

The conceptual foundation for SARMs emerged from precedents in nuclear receptor pharmacology, particularly selective estrogen receptor modulators (SERMs) like raloxifene, which demonstrated tissue-specific receptor modulation [9]. Early nonsteroidal SARMs were discovered in 1998, with MK-0773 representing an advanced iteration of the 4-azasteroid chemical class designed to overcome limitations of first-generation compounds like TFM-4AS-1 [1] [2]. Unlike traditional steroids, MK-0773 was engineered to bypass 5α-reductase activation—a key enzyme amplifying androgenic potency in reproductive tissues—while retaining anabolic activity in muscle and bone [7] [9].

Table 1: Evolution of SARM Development

EraCompound ClassKey LimitationsAdvancements
Pre-1998Anabolic SteroidsHepatotoxicity, virilization, prostate stimulationHigh anabolic potency
1998–2005Arylpropionamides (e.g., Andarine)Partial agonist instability, metabolic clearanceOral bioavailability, tissue selectivity
Post-20054-Azasteroids (MK-0773)Residual sebaceous gland stimulationRefined cofactor recruitment profiles

Rational Design Strategies for Tissue-Selective Androgen Receptor Activation

MK-0773’s development employed a paradigm-shifting strategy correlating in vitro transcriptional profiles with in vivo physiological outcomes. Researchers hypothesized that partial agonism in specific receptor conformational assays could predict tissue selectivity. This approach was grounded in three biochemical principles:

  • Transcriptional Activation Threshold: Full agonism (e.g., 100% activation) was deemed unnecessary for anabolic efficacy. Compounds transactivating model promoters at 40–80% maximal efficacy (e.g., TAMAR assay) sufficiently stimulated muscle and bone formation [1] [3].
  • Cofactor Recruitment Limitation: Androgen receptor’s interaction with coactivators like GRIP-1 (Glucocorticoid Receptor-Interacting Protein-1) governs reproductive tissue effects. MK-0773 minimized GRIP-1 recruitment to <15% of DHT’s maximal effect (TRAF2 assay), attenuating uterine and prostate stimulation [1] [3].
  • N-/C-Terminal Interaction Suppression: The interdomain interaction (N/C interaction) between androgen receptor’s N-terminal and C-terminal domains, measured via VIRCON assay, is critical for reproductive physiology. MK-0773 stabilized this interaction at <7% of DHT’s capacity, further uncoupling anabolism from virilization [1] [4].

This "bimodal activation" model posited that moderate receptor activation (submaximal promoter transactivation) coupled with low cofactor recruitment and N/C interaction yields optimal tissue selectivity [1] [3]. Computational modeling revealed that MK-0773’s 4-azasteroid scaffold induced distinct conformational changes in androgen receptor’s ligand-binding domain, sterically hindering GRIP-1 binding while permitting coregulator assembly in muscle and bone [1] [9].

Table 2: Key Biochemical Parameters Guiding MK-0773 Design

Assay SystemFunctional OutputIdeal Range for SelectivityMK-0773 Performance
TAMAR (Transactivation Modulation)Promoter activation (%)40–80%78%
TRAF2 (AF-2 Recruitment)GRIP-1 coactivator recruitment (%)<15%29%
VIRCON (N/C Interaction)Interdomain stabilization (%)<7%2%

Iterative Screening and Lead Optimization in MK-0773 Synthesis

The discovery pipeline evaluated >1,000 synthetic androgen receptor ligands through a tiered screening cascade. Primary screening prioritized compounds meeting three criteria:

  • Androgen receptor binding affinity (ARBIND IC₅₀) <50 nM [1].
  • Transactivation dose-response inflection point (IP) <250 nM in TAMAR assay [1].
  • Stable maximal transcriptional activity across three treatment doses [1].

Initial hits from 4-azasteroid libraries underwent systematic optimization:

  • Core Structure Refinement: Introduction of a fluorine atom at the C-2 position and methyl group at the C-4 position enhanced metabolic stability and receptor binding specificity. The imidazolopyridine carboxamide moiety improved oral bioavailability [1] [4].
  • Binding Affinity Enhancement: MK-0773 exhibited cross-species consistency in androgen receptor binding (IC₅₀: human 0.65 nM, rat 0.50 nM, rhesus 0.45 nM), critical for translational predictability [4]. Serum protein binding studies indicated 3.5-fold and 13-fold reductions in free fraction in rat and human serum, respectively, informing in vivo dosing [4].
  • Functional Selectivity Validation: Lead compounds were assessed in ovariectomized rat models measuring cortical bone formation rate (BFR), lean body mass (LBM), uterine weight, and sebaceous gland area. MK-0773 achieved 80% of DHT’s maximal anabolic effect on LBM while exerting <5% of its effect on uterine weight and 30–50% on sebaceous glands [1] [2].

The final structure, (1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-Fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-N,2,3,3a,3b,4,5,5a,9b,10,11-dodecahydro-1H*-indeno[5,4-f]quinoline-1-carboxamide (C₂₇H₃₄FN₅O₂), embodied optimized pharmacodynamic and pharmacokinetic properties [2] [4].

Table 3: Structural Evolution from Lead to MK-0773

Modification SitePreliminary Lead (TFM-4AS-1)MK-0773Functional Impact
C-2 PositionHFEnhanced binding affinity, metabolic stability
C-4 PositionHCH₃ (4-aza configuration)Reduced 5α-reductase susceptibility
C-17 Side ChainSimple carboxamideImidazolopyridine carboxamideImproved oral bioavailability, tissue distribution
Binding Affinity (IC₅₀)18 nM6.6 nMIncreased potency at androgen receptor

Properties

Product Name

MK-0773

IUPAC Name

8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C27H34FN5O2

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)

InChI Key

GBEUKTWTUSPHEE-UHFFFAOYSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.